

An In-depth Technical Guide to 5-Chloro-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-fluorophenylacetic acid

Cat. No.: B1350554

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of **5-Chloro-2-fluorophenylacetic acid**, a halogenated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Chemical Properties

5-Chloro-2-fluorophenylacetic acid is a derivative of phenylacetic acid with a chlorine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring. The presence of these halogen substituents significantly influences the electronic properties and biological activity of the molecule.

Molecular Structure Diagram:

Caption: Molecular structure of **5-Chloro-2-fluorophenylacetic acid**.

Physicochemical Properties:

Property	Value	Reference
CAS Number	261762-97-4	[Generic chemical supplier data]
Molecular Formula	C ₈ H ₆ ClFO ₂	[1]
Molecular Weight	188.58 g/mol	[1]
Melting Point	116-118 °C	[Generic chemical supplier data]
Appearance	White to off-white crystalline powder	[Generic chemical supplier data]

Synthesis Protocol

A common and effective method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. The following is a plausible two-step experimental protocol for the synthesis of **5-Chloro-2-fluorophenylacetic acid**.

Synthesis Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **5-Chloro-2-fluorophenylacetic acid**.

Experimental Protocol:

Step 1: Synthesis of 2-(5-Chloro-2-fluorophenyl)acetonitrile

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-fluorobenzyl chloride in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
- Add a stoichiometric equivalent of sodium cyanide (NaCN) to the solution.
- Heat the reaction mixture to approximately 60-80 °C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
- Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-(5-chloro-2-fluorophenyl)acetonitrile.

Step 2: Hydrolysis to **5-Chloro-2-fluorophenylacetic acid**

- To the crude 2-(5-chloro-2-fluorophenyl)acetonitrile in a round-bottom flask, add a mixture of concentrated sulfuric acid and water.
- Heat the mixture to reflux (approximately 100-110 °C) and maintain it for several hours until the hydrolysis is complete (as monitored by TLC).
- Cool the reaction mixture in an ice bath to precipitate the crude **5-Chloro-2-fluorophenylacetic acid**.
- Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Spectroscopic Data

Detailed experimental spectroscopic data for **5-Chloro-2-fluorophenylacetic acid** is not readily available in the public domain. However, the following tables provide predicted data and data for the structurally similar compound, 2-chlorophenylacetic acid, which can serve as a reference for spectral interpretation.

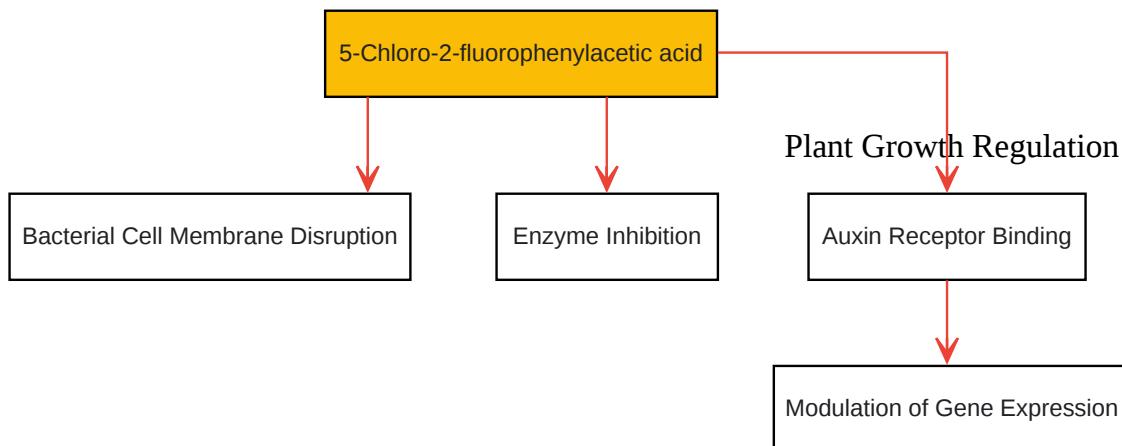
Predicted ¹H NMR Spectral Data:

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~10-12	Singlet (broad)	-COOH
~7.3-7.5	Multiplet	Aromatic CH
~7.1-7.3	Multiplet	Aromatic CH
~3.7	Singlet	-CH ₂ -

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ , ppm)	Assignment
~175	C=O
~155-160 (d, ¹ JCF)	C-F
~130-135	C-Cl
~125-130	Aromatic CH
~115-120 (d, ² JCF)	Aromatic CH
~40	-CH ₂ -

FT-IR Spectral Data Interpretation (based on 2-chlorophenylacetic acid):


Wavenumber (cm ⁻¹)	Vibration	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic acid
~3000	C-H stretch	Aromatic
~1700	C=O stretch	Carboxylic acid
~1600, ~1470	C=C stretch	Aromatic ring
~1400	C-O stretch / O-H bend	Carboxylic acid
~1200	C-O stretch	Carboxylic acid
~750	C-Cl stretch	Aryl chloride
~1100	C-F stretch	Aryl fluoride

Biological Activity

While specific biological activity and signaling pathway data for **5-Chloro-2-fluorophenylacetic acid** are not extensively documented, studies on related halogenated phenylacetic acids suggest potential antimicrobial and antibiofilm activities.^{[2][3]} The presence of halogens can enhance the lipophilicity and electronic properties of the molecule, potentially leading to interactions with biological targets. Phenylacetic acid itself is a known plant auxin, and its derivatives can exhibit similar hormonal activities.^[3] Further research is required to elucidate the specific biological functions of **5-Chloro-2-fluorophenylacetic acid**.

Potential Signaling Pathway Involvement (Hypothetical):

Antimicrobial Action

[Click to download full resolution via product page](#)

Caption: Hypothetical biological activities of **5-Chloro-2-fluorophenylacetic acid**.

Disclaimer: The experimental protocols and spectroscopic data interpretations are provided for informational purposes and are based on established chemical principles and data from analogous compounds. Researchers should exercise appropriate caution and validate all procedures and data in a controlled laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against *Vibrio parahaemolyticus* and *Vibrio harveyi* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloro-2-fluorophenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1350554#molecular-structure-of-5-chloro-2-fluorophenylacetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com